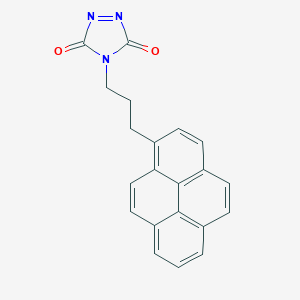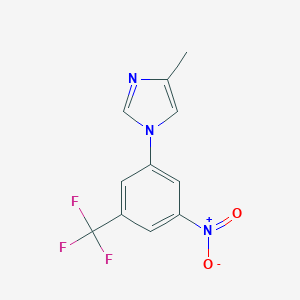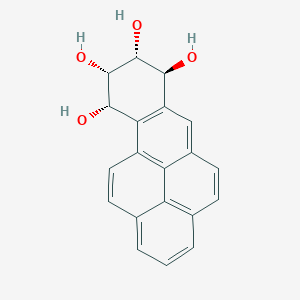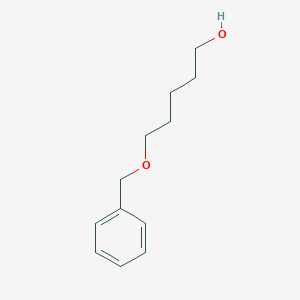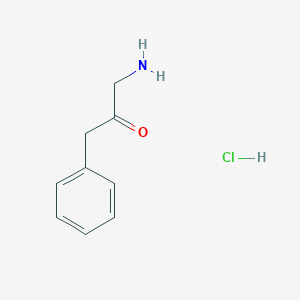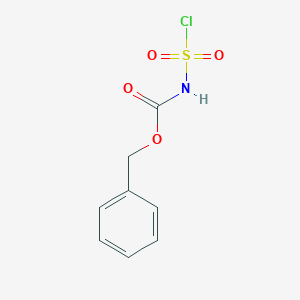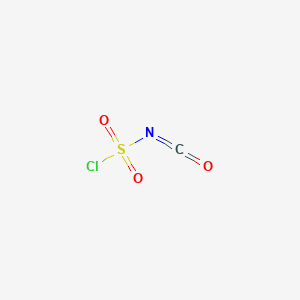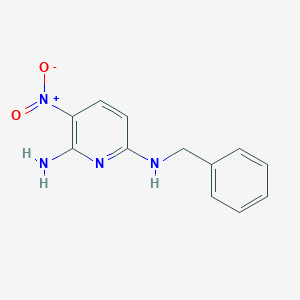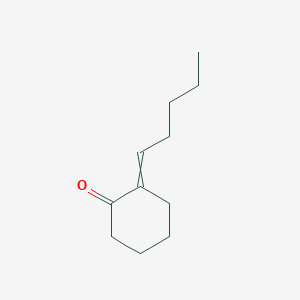
2-Pentylidenecyclohexan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Pentylidenecyclohexan-1-one involves complex organic reactions. For example, research into synthesizing 1,3-disubstituted bicyclopentanes using a twofold radical functionalization strategy demonstrates innovative approaches to constructing bioisostere molecules of pharmaceutical relevance, highlighting the complex synthetic routes required for such structures (Pickford et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often relies on spectroscopic techniques. Studies on compounds with structures similar to 2-Pentylidenecyclohexan-1-one, such as the analysis of various cyclohexene derivatives, have utilized infrared and proton magnetic resonance (PMR) spectroscopy to elucidate their structures, demonstrating the importance of these techniques in understanding the molecular structure of complex organic compounds (Anand et al., 1976).
Chemical Reactions and Properties
Chemical reactions involving compounds like 2-Pentylidenecyclohexan-1-one can be diverse. For example, the photocycloaddition reactions of 2-acylcyclohex-2-enones highlight the reactivity of similar compounds under photochemical conditions, producing various cyclobutene and benzopyranone derivatives (Ferrer & Margaretha, 2001). This demonstrates the compound's potential for forming diverse reaction products under specific conditions.
Physical Properties Analysis
The study of physical properties such as boiling points, melting points, and solubility is essential for understanding the behavior of compounds like 2-Pentylidenecyclohexan-1-one in different environments. Although specific studies on this compound were not found, similar research emphasizes the importance of these properties in predicting the compound's behavior in synthesis and application contexts.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are crucial for determining a compound's applications and synthesis pathways. For instance, research into the synthesis and reactivity of compounds structurally related to 2-Pentylidenecyclohexan-1-one often explores novel synthetic routes and mechanisms, indicating the complex chemical behavior of such molecules (Zhao et al., 2004).
Wissenschaftliche Forschungsanwendungen
Catalytic Reduction and Intramolecular Cyclization
A study demonstrated the catalytic reduction of haloalkynes to pentylidenecyclopentane using nickel(I) salen, highlighting the utility of this compound in synthetic organic chemistry. The process offers a convenient method for preparing pentylidenecyclopentane in significant yield, showcasing the potential of 2-Pentylidenecyclohexan-1-one derivatives in chemical synthesis (Ischay, Mubarak, & Peters, 2006).
Cytotoxicity from Fungus Penicillium commune
Cyclohexanone derivatives, including compounds structurally related to 2-Pentylidenecyclohexan-1-one, were isolated from Penicillium commune. These derivatives exhibited cytotoxicity against human carcinoma cell lines, suggesting their potential as bioactive molecules in cancer research (Liu et al., 2013).
Chemoenzymatic Synthesis and Biological Activity
Research on enantiomeric pairs of bicyclic δ-halo-γ-lactones with a cyclohexane ring, derived from 1-acetyl-1-cyclohexene, showed antiproliferative activity towards canine B-cell leukemia cells. These compounds, related to 2-Pentylidenecyclohexan-1-one in structure, demonstrated significant biological activity and interaction with biological membranes, indicating their potential for therapeutic applications (Mazur et al., 2020).
Ethylene Inhibition in Post-Harvest Bananas
A structural analogue of 1-methylcyclopropene, 1-pentylcyclopropene, showed inhibitory effects on postharvest ripening and senescence of bananas, highlighting its application in ethylene inhibition and extending the shelf life of perishable fruits. This research indicates the utility of cyclohexanone derivatives in agriculture and food preservation (Xu, Feng, & Wang, 2014).
Synthesis and Biological Evaluation of Compounds
The synthesis of compounds from reactions involving 2-acetylpyridine and 2-formylpyridine revealed unexpected products with potential antimicrobial and antioxidant activity. These findings demonstrate the versatility of cyclohexanone and related compounds in synthesizing bioactive molecules (Rusnac et al., 2020).
Eigenschaften
IUPAC Name |
2-pentylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTETXLGRNPACFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865244 | |
| Record name | 2-Pentylidenecyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentylidenecyclohexan-1-one | |
CAS RN |
25677-40-1 | |
| Record name | 2-Pentylidenecyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25677-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentylidenecyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylidenecyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



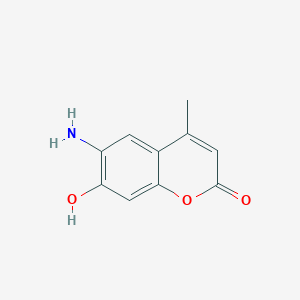
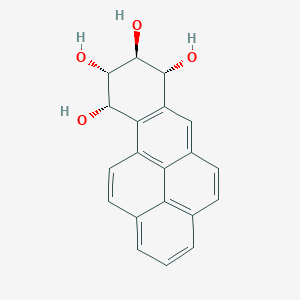
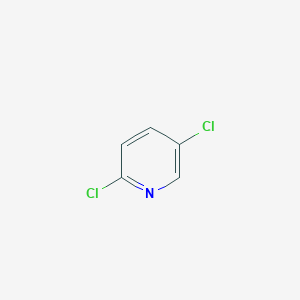
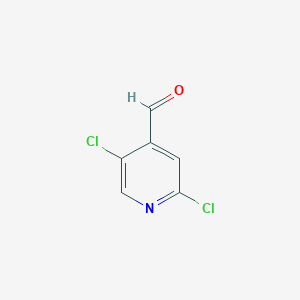
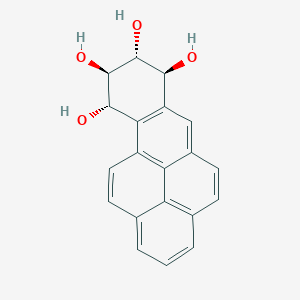
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
